potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
Description
Properties
IUPAC Name |
potassium;trifluoro(pyrazol-1-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3N2.K/c6-5(7,8)4-10-3-1-2-9-10;/h1-3H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRPUHABMIHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1C=CC=N1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445962-99-1 | |
| Record name | potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Hydrazine Cyclization and Boron Trifluoride Complexation
This method involves the cyclization of hydrazine derivatives followed by boron trifluoride (BF₃) complexation:
Steps :
- Pyrazole ring formation : Reacting hydrazine derivatives (e.g., methylhydrazine) with α,β-unsaturated ketones or aldehydes under anhydrous conditions.
- BF₃ complexation : Treating the pyrazole intermediate with BF₃·Et₂O (boron trifluoride diethyl etherate) in tetrahydrofuran (THF) at 0–5°C.
- Potassium salt precipitation : Adding potassium carbonate (K₂CO₃) to the reaction mixture to precipitate the potassium trifluoroborate salt.
Example :
| Parameter | Details |
|---|---|
| Starting material | 1-methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxaldehyde |
| Reagents | Methylhydrazine, BF₃·Et₂O, K₂CO₃ |
| Solvent | Ethanol/THF (3:1 v/v) |
| Temperature | 0°C (BF₃ addition), room temperature (cyclization) |
| Yield | 84% after recrystallization |
| Purity | >98% (confirmed by ¹⁹F NMR) |
This method is noted for its efficiency in producing high-purity products.
Oxidative Functionalization of Propargyl Alcohol Intermediates
Propargyl alcohols serve as precursors for pyrazole-boronate complexes through oxidation and subsequent boron insertion:
Steps :
- Propargyl alcohol synthesis : Grignard reaction of ethynylmagnesium bromide with pyrazole aldehydes.
- Oxidation : Treating the propargyl alcohol with manganese(IV) oxide (MnO₂) in acetone to form a ketone intermediate.
- Boron insertion : Reacting the ketone with potassium hydrogen fluoride (KHF₂) and BF₃·Et₂O.
| Parameter | Details |
|---|---|
| Oxidation agent | MnO₂ (5 eq) |
| Reaction time | 4–6 hours |
| Solvent | Acetone |
| Yield | 70–76% (isolated as colorless solid) |
| Key characterization | ¹H NMR (δ 7.46–8.05 ppm for aromatic protons), ¹¹B NMR (δ -1.8 ppm) |
This route is advantageous for introducing functional groups at the boron center.
Industrial-Scale Production
Scalable methods prioritize cost efficiency and reproducibility:
- Automated reactors : Ensure precise control of temperature and reagent addition.
- Solvent recovery systems : THF and ethanol are recycled to reduce waste.
- Quality control : In-line ¹⁹F NMR monitoring ensures consistent boron trifluoride incorporation.
| Stage | Industrial Parameters |
|---|---|
| Cyclization | Continuous flow reactor, residence time 30 min |
| BF₃ complexation | Low-temperature (−10°C) batch reactor |
| Filtration | Centrifugal filtration to isolate crystalline product |
| Throughput | 50–100 kg/month |
Industrial protocols achieve >90% yield with ≤1% impurities.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydrazine cyclization | High purity, minimal byproducts | Requires anhydrous conditions |
| Propargyl oxidation | Functional group tolerance | Multi-step, longer reaction times |
| Industrial production | Scalability, cost-effective | High capital investment |
Critical Research Findings
- Stability : The potassium trifluoroborate group enhances hydrolytic stability compared to boronic acids, enabling storage at room temperature.
- Reactivity : The compound participates in Suzuki-Miyaura couplings with aryl chlorides at 80°C, achieving >90% conversion.
- Challenges : Sensitivity to protic solvents necessitates strict moisture control during synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The pyrazolylmethyl moiety can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various trifluoroborate derivatives, while coordination chemistry can result in the formation of metal complexes with unique properties.
Scientific Research Applications
Applications in Organic Synthesis
1. Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide is as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound's reactivity allows it to effectively couple with aryl or vinyl halides in the presence of palladium catalysts and bases, yielding biaryl compounds that are valuable in pharmaceuticals and agrochemicals .
2. Synthesis of Bioactive Molecules
The compound's structural similarity to other bioactive boron compounds suggests potential applications in medicinal chemistry. It can be utilized in the synthesis of various biologically active molecules, including those targeting specific receptors or enzymes. For example, ongoing research indicates that derivatives of this compound may exhibit inhibitory effects on Delta-5 desaturase, an enzyme relevant to lipid metabolism .
Case Studies
Case Study 1: Medicinal Chemistry Applications
Research has demonstrated that this compound can be employed in synthesizing compounds with potential therapeutic effects. For instance, studies have focused on its role in developing heterocyclic triazole agonists for the APJ receptor, which is implicated in cardiovascular health . The synthesis pathway typically involves the reaction of this compound with various electrophiles under controlled conditions.
Case Study 2: Environmental Chemistry
In environmental chemistry, this compound has been investigated for its ability to facilitate the degradation of pollutants through oxidative reactions. Its reactivity with oxidizing agents can lead to the breakdown of complex organic pollutants into less harmful substances.
Mechanism of Action
The mechanism by which potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide exerts its effects involves its ability to interact with various molecular targets. The trifluoroborate group can participate in electron transfer reactions, while the pyrazolylmethyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Derivatives of Pyrazole-Based Trifluoroborates
Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS: Not provided, CID: 63961564)
- Molecular formula : C₄H₅BF₃N₂K
- Key differences : The pyrazole ring is substituted with a methyl group at the 1-position instead of a methyl-borate group.
- Reactivity : Demonstrated in the synthesis of 1-methyl-3-phenyl-1H-pyrazole with 84% yield in cross-coupling reactions .
- Thermal stability : Decomposes at 300°C , higher than the target compound .
Potassium Trifluoro(1,3-dimethyl-1H-pyrazol-5-yl)borate
Heterocyclic Trifluoroborates with Non-Pyrazole Cores
Potassium Trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide (CAS: 2221991-22-4)
- Molecular formula: C₄H₄BF₃KNOS
- Molecular weight : 221.06 g/mol .
- Key differences : Replaces the pyrazole ring with a thiazole moiety containing a methoxy group.
Potassium Trifluoro(3-methoxyphenyl)borate
Aliphatic Trifluoroborates
Potassium Trifluoro(5-oxohexyl)boranuide (CAS: 329976-78-5)
- Molecular formula : C₆H₁₀BF₃KO
- Key differences : Linear aliphatic chain with a ketone group.
- Applications: Primarily used in non-aromatic syntheses, contrasting with the heteroaromatic focus of pyrazole-based analogs .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Thermal Stability (°C) |
|---|---|---|---|---|
| Potassium Trifluoro(1H-pyrazol-1-ylmethyl)boranuide | C₄H₅BF₃KN₂ | 188.00 | Pyrazole, -CH₂B(F)₃K | Not reported |
| Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate | C₄H₅BF₃N₂K | 186.00 | 1-methylpyrazole | 300 |
| Potassium Trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide | C₄H₄BF₃KNOS | 221.06 | Thiazole, -OCH₃ | Not reported |
Table 2: Reactivity in Cross-Coupling Reactions
Key Research Findings
Electronic Effects : Pyrazole-based trifluoroborates exhibit superior electronic tunability compared to phenyl or aliphatic analogs, enhancing their utility in pharmaceutical synthesis .
Steric Influence : Methyl substituents on the pyrazole ring (e.g., 1,3-dimethyl derivatives) improve reaction selectivity by reducing side reactions .
Heteroatom Impact : Thiazole-containing analogs (e.g., 2-methoxy-1,3-thiazol-5-yl) may offer unique reactivity profiles but require further study .
Biological Activity
Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a pyrazole ring and trifluoroborate moiety, suggests potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H6BF4K and is classified as an organotrifluoroborate. The presence of trifluoromethyl groups enhances its reactivity and stability in various chemical reactions, particularly in cross-coupling processes which are essential for synthesizing complex organic molecules.
Structure Overview
| Property | Value |
|---|---|
| Molecular Formula | C7H6BF4K |
| CAS Number | 94790-37-1 |
| Molecular Weight | 203.93 g/mol |
| Appearance | White to off-white solid |
Pharmacological Profile
The biological activity of this compound has not been extensively documented in isolated studies; however, compounds with similar pyrazole structures have demonstrated a wide range of pharmacological activities including:
- Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory effects, making them candidates for treating conditions such as arthritis.
- Antimicrobial : Various pyrazole compounds exhibit antimicrobial properties against bacterial strains.
- Anticancer : Some derivatives have been evaluated for their potential anticancer activities.
Case Studies
- Anti-inflammatory Activity :
- Antimicrobial Activity :
-
Anticancer Potential :
- Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.
The mechanism of action for this compound likely involves its interaction with biological targets through the pyrazole moiety, which can participate in hydrogen bonding and π-stacking interactions with proteins. The trifluoroborate group may enhance the compound's stability and solubility, facilitating its bioavailability.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other related compounds.
Q & A
Q. Can this compound act as a bifunctional catalyst in asymmetric synthesis?
- Methodological Answer : Explore its use in enantioselective allylation or Mannich reactions. Modify the pyrazole substituents (e.g., chiral auxiliaries) and monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents. Theoretical modeling (DFT) guides stereochemical control strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
